1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde
Description
1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
1-(2-naphthalen-1-yloxyethyl)indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c23-15-17-14-22(20-10-4-3-8-18(17)20)12-13-24-21-11-5-7-16-6-1-2-9-19(16)21/h1-11,14-15H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWKSQHKDPAXIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCN3C=C(C4=CC=CC=C43)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the naphthalen-1-yloxyethyl intermediate: This step involves the reaction of naphthol with an appropriate alkylating agent to form the naphthalen-1-yloxyethyl intermediate.
Indole synthesis: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling reaction: The final step involves the coupling of the naphthalen-1-yloxyethyl intermediate with the indole core under suitable conditions to form the desired compound.
Industrial production methods for this compound may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways, particularly those involving indole derivatives.
Mechanism of Action
The mechanism of action of 1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, enzymes, and proteins, leading to diverse biological effects. The naphthalene moiety may enhance the compound’s binding affinity and specificity towards certain targets, contributing to its overall activity .
Comparison with Similar Compounds
1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde can be compared with other similar compounds, such as:
N-(2-(naphthalen-1-yloxy)ethyl)-acetamide: This compound features a similar naphthalene-ethoxy linkage but with an acetamide group instead of an indole core.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole:
The uniqueness of this compound lies in its combination of the indole and naphthalene moieties, which may confer distinct biological and chemical properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
